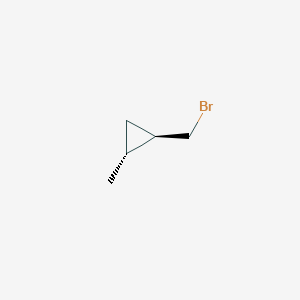
2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with an acetonitrile group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile typically involves the reaction of 5-(trifluoromethyl)pyrazine-2-carboxylic acid with a suitable nitrile source under specific conditions. One common method involves the use of acetonitrile in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding nitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyrazine derivatives.
科学的研究の応用
2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
類似化合物との比較
Similar Compounds
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile: Similar structure with a pyridine ring instead of a pyrazine ring.
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Contains a chloro group in addition to the trifluoromethyl group.
Lithium 2-(5-(trifluoromethyl)pyrazin-2-yl)acetate: A lithium salt derivative with an acetate group.
Uniqueness
2-(5-(Trifluoromethyl)pyrazin-2-yl)acetonitrile is unique due to the presence of the trifluoromethyl group on the pyrazine ring, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H4F3N3 |
|---|---|
分子量 |
187.12 g/mol |
IUPAC名 |
2-[5-(trifluoromethyl)pyrazin-2-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-4-12-5(1-2-11)3-13-6/h3-4H,1H2 |
InChIキー |
MXLQPIKUKGYQIY-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=N1)C(F)(F)F)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


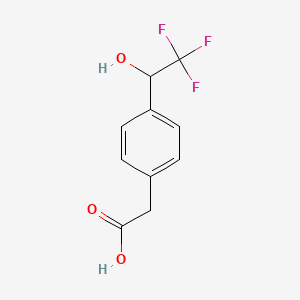

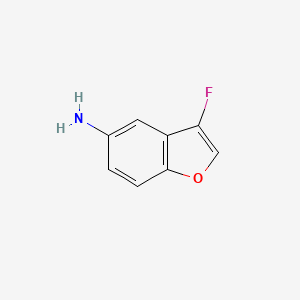
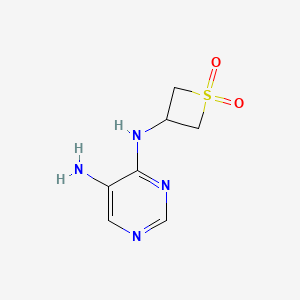
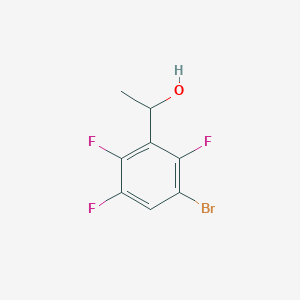
![Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12962122.png)
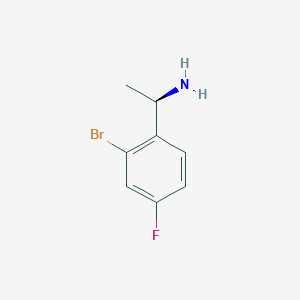

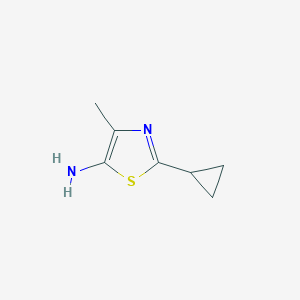
![Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12962154.png)
![(2R,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12962156.png)

